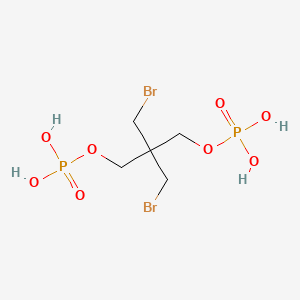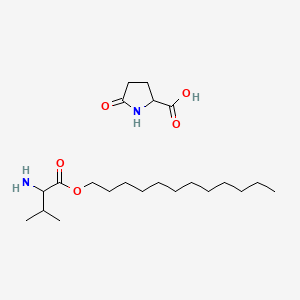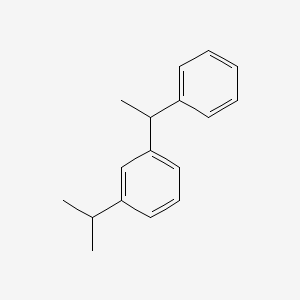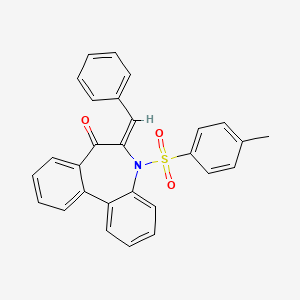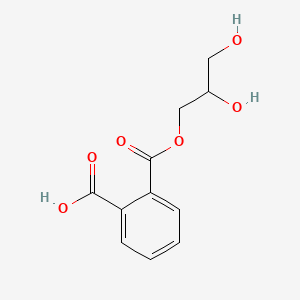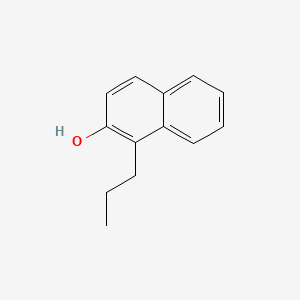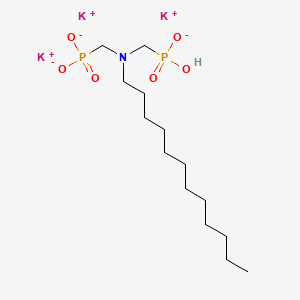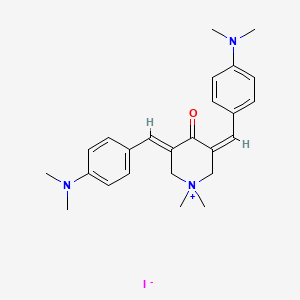
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core with dimethylamino phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves multiple steps, including the formation of the piperidinium core and subsequent functionalization with dimethylamino phenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized products .
Aplicaciones Científicas De Investigación
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Known for its use in organic synthesis and materials science.
3,5-Bis(4’-carboxy-phenyl)-1,2,4-triazole: Utilized in coordination polymers and photocatalytic applications.
Uniqueness
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its unique structural features and versatile applications across multiple scientific disciplines. Its combination of a piperidinium core with dimethylamino phenyl groups provides distinct chemical and physical properties that differentiate it from similar compounds .
Propiedades
Número CAS |
142816-71-5 |
|---|---|
Fórmula molecular |
C25H32IN3O |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
(3Z,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C25H32N3O.HI/c1-26(2)23-11-7-19(8-12-23)15-21-17-28(5,6)18-22(25(21)29)16-20-9-13-24(14-10-20)27(3)4;/h7-16H,17-18H2,1-6H3;1H/q+1;/p-1/b21-15-,22-16+; |
Clave InChI |
JVOYGKMQZMEFBW-NHBDOSFLSA-M |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C[N+](C/C(=C/C3=CC=C(C=C3)N(C)C)/C2=O)(C)C.[I-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C[N+](CC(=CC3=CC=C(C=C3)N(C)C)C2=O)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
